4-[3-(Ethylamino)propanamido]benzamide
Overview
Description
4-[3-(Ethylamino)propanamido]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethylamino group attached to a propanamido chain, which is further connected to a benzamide core. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Ethylamino)propanamido]benzamide can be achieved through a multi-step process:
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Step 1: Synthesis of 3-(Ethylamino)propanoic acid
Reagents: Ethylamine, acrylonitrile
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
Reaction: Ethylamine reacts with acrylonitrile to form 3-(Ethylamino)propanoic acid.
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Step 2: Formation of 3-(Ethylamino)propanamide
Reagents: 3-(Ethylamino)propanoic acid, thionyl chloride, ammonia
Conditions: The acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to form the amide.
Reaction: 3-(Ethylamino)propanoic acid is converted to 3-(Ethylamino)propanamide.
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Step 3: Coupling with 4-aminobenzamide
Reagents: 3-(Ethylamino)propanamide, 4-aminobenzamide, coupling agent (e.g., EDC, DCC)
Conditions: The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Reaction: 3-(Ethylamino)propanamide is coupled with 4-aminobenzamide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
4-[3-(Ethylamino)propanamido]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Ethylamino)propanamido]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in biological processes.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Methylamino)propanamido]benzamide
- 4-[3-(Propylamino)propanamido]benzamide
- 4-[3-(Butylamino)propanamido]benzamide
Comparison
- Uniqueness : The ethylamino group in 4-[3-(Ethylamino)propanamido]benzamide provides a specific steric and electronic environment that can influence its reactivity and interactions with biological targets.
- Differences : Variations in the alkyl chain length (methyl, propyl, butyl) can affect the compound’s solubility, stability, and biological activity.
Properties
IUPAC Name |
4-[3-(ethylamino)propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-8-7-11(16)15-10-5-3-9(4-6-10)12(13)17/h3-6,14H,2,7-8H2,1H3,(H2,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDVKUVQDDFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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